L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine

Description

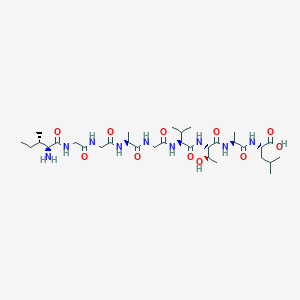

L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine is a linear nonapeptide with the sequence Ile-Gly-Gly-Ala-Gly-Val-Thr-Ala-Leu. Its molecular formula can be inferred as C₃₉H₆₈N₁₀O₁₂S (assuming standard side chains; sulfur may be absent depending on modifications). The peptide features a repetitive glycine (Gly-Gly) motif and branched-chain residues (Ile, Val, Leu), which may influence its conformational flexibility and stability .

Properties

CAS No. |

647837-45-4 |

|---|---|

Molecular Formula |

C33H59N9O11 |

Molecular Weight |

757.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C33H59N9O11/c1-10-17(6)25(34)30(49)37-12-22(44)35-13-23(45)38-18(7)28(47)36-14-24(46)41-26(16(4)5)31(50)42-27(20(9)43)32(51)39-19(8)29(48)40-21(33(52)53)11-15(2)3/h15-21,25-27,43H,10-14,34H2,1-9H3,(H,35,44)(H,36,47)(H,37,49)(H,38,45)(H,39,51)(H,40,48)(H,41,46)(H,42,50)(H,52,53)/t17-,18-,19-,20+,21-,25-,26-,27-/m0/s1 |

InChI Key |

ATRLCKXVSBANBE-XPNRJHATSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Overview of Peptide Synthesis Methods

Peptide synthesis generally falls into two main categories:

Both methods have their advantages and disadvantages, depending on the specific requirements of the peptide being synthesized.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used technique for synthesizing peptides, particularly for longer chains. The process involves the following steps:

Resin Preparation : A solid support (resin) is functionalized with an amino acid that serves as the starting point.

Coupling Reactions : Subsequent amino acids are added through coupling reactions, typically using activating agents like HBTU or DIC to facilitate the formation of peptide bonds.

Deprotection : After each coupling step, protecting groups on the amino acids are removed to allow for further reactions.

Cleavage : Once the desired peptide sequence is assembled, the peptide is cleaved from the resin using acidic conditions (e.g., trifluoroacetic acid).

2.2 Advantages and Disadvantages

| Advantages | Disadvantages |

|---|---|

| High purity and yield | Limited to shorter peptides |

| Automation potential | Requires specialized equipment |

| Precise control over sequence | Higher cost due to reagents |

Liquid-Phase Peptide Synthesis (LPPS)

LPPS is less common than SPPS but is useful for specific applications. The process includes:

Amino Acid Activation : Amino acids are activated in solution using coupling agents.

Sequential Addition : Amino acids are added one at a time in solution, allowing for longer reaction times and potentially higher yields for certain sequences.

Purification : The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

3.2 Advantages and Disadvantages

| Advantages | Disadvantages |

|---|---|

| Suitable for longer peptides | More complex purification required |

| Can handle larger scale reactions | Lower efficiency compared to SPPS |

Research Findings

Recent studies have focused on optimizing both SPPS and LPPS methods to enhance yield and purity. Key findings include:

Optimization of Coupling Conditions : Research indicates that adjusting temperature and concentration during coupling can significantly improve yields.

Use of New Protecting Groups : Novel protecting groups that can be removed under milder conditions have been developed, reducing degradation during synthesis.

Automation Advances : Automated synthesizers have improved efficiency in SPPS, allowing for high-throughput synthesis of complex peptides.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

Oxidation: Oxidizing agents can modify specific amino acid residues.

Reduction: Reducing agents can reduce disulfide bonds if present.

Substitution: Specific amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.

Scientific Research Applications

L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine has several scientific research applications:

Biochemistry: Used as a model peptide for studying protein folding and interactions.

Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

Industrial: Used in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The following peptides share partial sequence homology or functional motifs with the target compound:

Key Observations :

- Glycine Motifs: The target compound and both contain Gly-Gly, a flexible motif that enhances conformational adaptability.

- Branched-Chain Residues : The target compound and (329006-74-8) feature Ile, Val, Leu , which confer hydrophobicity and resistance to proteolysis compared to peptides with polar residues (e.g., ’s Arg, Lys) .

- Molecular Weight : The target (~902 g/mol) is smaller than ’s glycine-rich peptide (2640 g/mol) but larger than ’s Thr-Ala-Val-containing peptide (776 g/mol). This impacts membrane permeability and bioavailability .

Physicochemical Properties

- LogP and Hydrophobicity: ’s glycine-rich peptide has a LogP of 2.27, indicating moderate lipophilicity.

- Polar Surface Area (PSA) : ’s PSA of 1213 Ų reflects high polarity due to multiple charged residues (Arg, Lys). The target’s PSA is expected to be lower, given its fewer polar groups, which may enhance blood-brain barrier penetration .

Biological Activity

L-Isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucine is a complex peptide composed of multiple amino acids. Its structure, consisting of isoleucine, glycine, alanine, valine, threonine, and leucine, suggests potential biological activities that merit investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C33H59N9O11, with a molecular weight of approximately 637.86 g/mol. The peptide's structure can be represented as follows:

- Amino Acids : Isoleucine (Ile), Glycine (Gly), Alanine (Ala), Valine (Val), Threonine (Thr), Leucine (Leu)

- Peptide Bonds : The connections between these amino acids form the backbone of the peptide.

The biological activity of this peptide may involve several mechanisms:

- Cell Signaling : Peptides often play roles in cell signaling pathways. They can act as hormones or neurotransmitters, influencing various physiological processes.

- Antioxidant Properties : Certain amino acids within the peptide may contribute to antioxidant activity, protecting cells from oxidative stress.

- Immune Modulation : Peptides can modulate immune responses, potentially enhancing or inhibiting immune function depending on their structure and concentration.

Therapeutic Applications

Research indicates potential therapeutic applications for peptides like this compound:

- Anticancer Activity : Some studies suggest that specific amino acid sequences within peptides can inhibit tumor growth or induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Peptides may reduce inflammation by modulating cytokine production and immune cell activity.

- Neurological Benefits : Certain peptides have been shown to promote neuroprotection and enhance cognitive functions.

Study 1: Anticancer Properties

A study published in the Journal of Peptide Science examined the effects of various peptides on cancer cell lines. The results indicated that peptides with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Study 2: Immune Modulation

Research in the International Journal of Immunopharmacology highlighted the immunomodulatory effects of peptides in mice models. Peptides similar to this compound enhanced T-cell proliferation and cytokine production, suggesting a potential role in vaccine development.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | Journal of Peptide Science |

| Immune modulation | Enhanced T-cell proliferation | International Journal of Immunopharmacology |

| Antioxidant | Scavenging free radicals | Journal of Nutritional Biochemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.